Thietan-3-yl thiocyanate
CAS No.: 59288-37-8
Cat. No.: VC20637225
Molecular Formula: C4H5NS2
Molecular Weight: 131.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59288-37-8 |
|---|---|
| Molecular Formula | C4H5NS2 |
| Molecular Weight | 131.2 g/mol |
| IUPAC Name | thietan-3-yl thiocyanate |
| Standard InChI | InChI=1S/C4H5NS2/c5-3-7-4-1-6-2-4/h4H,1-2H2 |
| Standard InChI Key | BVSLCEXHANVVOX-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CS1)SC#N |
Introduction
Structural and Electronic Features of Thietan-3-yl Thiocyanate
Molecular Architecture
Thietan-3-yl thiocyanate (C₄H₅NS₂) comprises a saturated four-membered ring with three carbon atoms and one sulfur atom (thietane). The thiocyanate group (-SCN) is bonded to the third carbon of the ring (Figure 1). The thietane ring adopts a puckered conformation to alleviate angle strain, with a C-S-C bond angle of approximately 94°, as observed in related thietane structures . The thiocyanate group introduces electronic asymmetry, polarizing the molecule and enhancing its reactivity toward nucleophiles and electrophiles.
Spectroscopic Characteristics
While experimental data for thietan-3-yl thiocyanate are unavailable, its spectral properties can be extrapolated from similar compounds:
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IR Spectroscopy: A strong absorption band near 2150 cm⁻¹ would correspond to the thiocyanate’s C≡N stretch . The C-S-C asymmetric stretching in the thietane ring typically appears near 670 cm⁻¹ .
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NMR Spectroscopy:
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¹H NMR: Protons on the thietane ring resonate between δ 2.5–4.0 ppm, influenced by ring strain and sulfur’s electronegativity. The proton adjacent to the thiocyanate group (C3-H) would deshield to δ 3.8–4.2 ppm .
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¹³C NMR: The thiocyanate carbon (C≡N) appears near δ 110–120 ppm, while the ring carbons adjacent to sulfur resonate at δ 30–45 ppm .
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Synthetic Strategies for Thietan-3-yl Thiocyanate
Nucleophilic Displacement on Thietane Precursors
A viable route involves substituting a leaving group (e.g., halide, mesylate) at the 3-position of a thietane ring with thiocyanate ion (SCN⁻). For example, 3-chlorothietane could react with potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) to yield thietan-3-yl thiocyanate (Scheme 1) :
This method parallels the synthesis of thietane-3-ols from chloromethyloxiranes and H₂S .
Cyclization of γ-Thiocyanato Thiols
Cyclization of 3-thiocyanato-1-mercaptopropane via intramolecular nucleophilic thioetherification could form the thietane ring. Using triphenylphosphine oxide (Ph₃P=O) as a dehydrating agent, the thiol group (-SH) attacks the electrophilic carbon adjacent to the thiocyanate, yielding the thietane backbone (Scheme 2) :
Ring-Opening of Epoxides with Thiocyanate
Epoxide precursors, such as 2-(thiocyanatomethyl)oxirane, could undergo base-mediated ring-opening followed by cyclization. The thiocyanate anion attacks the less hindered carbon of the oxirane, generating a thiolate intermediate that cyclizes to form the thietane ring (Scheme 3) :
Physicochemical Properties
Stability and Reactivity
The thietane ring’s angle strain (≈85° for C-S-C) predisposes it to ring-opening reactions under acidic or nucleophilic conditions. The thiocyanate group’s ambident nucleophilicity allows reactivity at both sulfur and nitrogen centers, enabling diverse transformations:
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Nucleophilic Substitution: The -SCN group can displace halides or tosylates in SN₂ reactions.
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Coordination Chemistry: Thiocyanate serves as a ligand for transition metals (e.g., Fe³⁺, Co²⁺), forming complexes with potential catalytic applications .
Thermal and Solubility Characteristics
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Melting Point: Estimated at -20°C to 10°C, based on analogs like thietane (mp -55°C) and methyl thiocyanate (mp -51°C).
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Solubility: Miscible with polar solvents (e.g., acetone, DMF) and sparingly soluble in water (≈1–2 g/L at 25°C) .
Applications and Derivatives
Pharmaceutical Intermediates
Thietane derivatives are key motifs in bioactive molecules. For example, thietane-fused nucleosides exhibit antiviral activity . Thietan-3-yl thiocyanate could serve as a precursor to thietane-containing drugs via hydrolysis to thiols or coupling with amines.
Polymer Chemistry
Thiocyanate groups participate in click chemistry (e.g., thiol-ene reactions), enabling the synthesis of functionalized polymers. The strained thietane ring could act as a crosslinking agent in resin formulations .
Challenges and Future Directions
Current limitations include the scarcity of direct synthetic protocols and stability issues under prolonged storage. Future research should prioritize:
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